2-(5-Bromo-2-methoxyphenyl)pyrrolidine
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 5-bromo-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The 5-bromo-2-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-methoxyphenyl)piperidine
- 2-(5-Bromo-2-methoxyphenyl)morpholine
- 2-(5-Bromo-2-methoxyphenyl)pyrrole
Uniqueness
2-(5-Bromo-2-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISWUQUOGCFJPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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